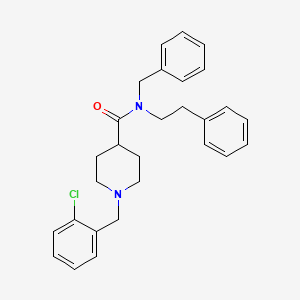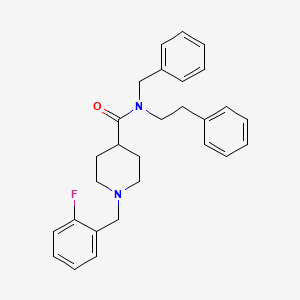
N-benzyl-1-(2-fluorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-benzyl-1-(2-fluorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as compound X, is a novel synthetic compound that has gained significant attention in the scientific community. Compound X has been found to exhibit potential therapeutic effects in various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(2-fluorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide X is not fully understood. However, studies have suggested that this compound X may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. Additionally, this compound X has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects
Compound X has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound X has been found to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis. In animal models of neurological disorders, this compound X has been found to improve cognitive function, reduce oxidative stress, and decrease inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-1-(2-fluorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide X is its potent therapeutic effects in various diseases. Additionally, this compound X has been found to exhibit low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of this compound X is its complex synthesis method, which may limit its scalability for large-scale production.
Direcciones Futuras
There are several future directions for the research and development of N-benzyl-1-(2-fluorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide X. One area of research is the optimization of the synthesis method to improve scalability and reduce costs. Additionally, further studies are needed to fully understand the mechanism of action of this compound X and its potential therapeutic effects in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound X in humans.
Conclusion
In conclusion, this compound X is a novel synthetic this compound that has gained significant attention in the scientific community for its potential therapeutic effects in various diseases. The synthesis method of this compound X involves a multi-step process that requires the reaction of various chemical reagents. Compound X has been found to exhibit potent anti-tumor activity in cancer cells and neuroprotective effects in animal models of neurological disorders. However, further research is needed to fully understand the mechanism of action and potential therapeutic effects of this compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, N-benzyl-1-(2-fluorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide X has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. In neurological disorders, this compound X has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-benzyl-1-[(2-fluorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN2O/c29-27-14-8-7-13-26(27)22-30-18-16-25(17-19-30)28(32)31(21-24-11-5-2-6-12-24)20-15-23-9-3-1-4-10-23/h1-14,25H,15-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRJCXJUBSZGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



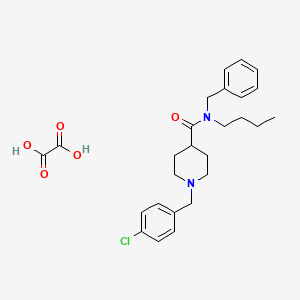


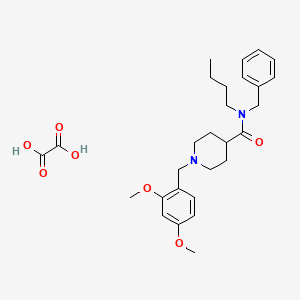
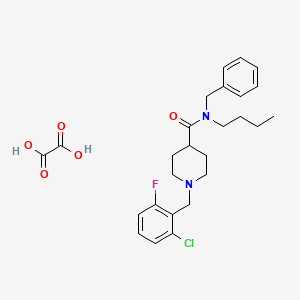
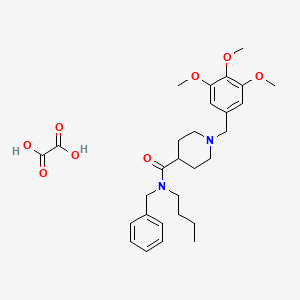
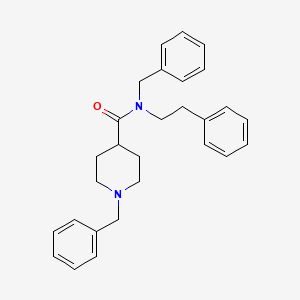
![N-benzyl-1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3950335.png)


![N-benzyl-1-[(3-methyl-2-thienyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3950369.png)


